Nonatriaconta-10,17,24-trien-3-one
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Overview
Description
Nonatriaconta-10,17,24-trien-3-one is a long-chain alkenone with the molecular formula C₃₉H₇₂O. It is characterized by its three double bonds located at the 10th, 17th, and 24th positions, and a ketone functional group at the 3rd position. This compound is part of a class of long-chain alkenones that are primarily found in certain species of algae, particularly within the class Prymnesiophyceae .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonatriaconta-10,17,24-trien-3-one typically involves the polymerization and subsequent depolymerization of long-chain hydrocarbons. One method includes the on-surface saponification followed by extraction using a chloroform-acetonitrile-water mixture and high-resolution mass spectrometry detection . This method is effective in breaking down the polymer into its monomeric constituents, allowing for the isolation of this compound.
Industrial Production Methods
Industrial production of this compound is less common due to its specific occurrence in certain algae species. extraction from these natural sources remains a viable method. The algae are cultured under controlled conditions, and the compound is extracted using organic solvents followed by purification processes .
Chemical Reactions Analysis
Types of Reactions
Nonatriaconta-10,17,24-trien-3-one undergoes various chemical reactions, including:
Oxidation: The double bonds and the ketone group make it susceptible to oxidation reactions.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The double bonds can participate in addition reactions, leading to substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogens (e.g., Br₂) and hydrogen halides (e.g., HBr) are typical reagents for addition reactions.
Major Products Formed
Oxidation: Oxidation of the double bonds can lead to the formation of epoxides or diols.
Reduction: Reduction of the ketone group results in the corresponding alcohol.
Substitution: Addition reactions across the double bonds yield halogenated or hydrogenated products.
Scientific Research Applications
Nonatriaconta-10,17,24-trien-3-one has several applications in scientific research:
Chemistry: It is used as a model compound for studying long-chain alkenones and their reactions.
Biology: Its presence in algae is used as a biomarker for studying algal populations and their ecological roles.
Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.
Mechanism of Action
The mechanism of action of Nonatriaconta-10,17,24-trien-3-one involves its interaction with cellular membranes due to its long hydrophobic chain. This interaction can affect membrane fluidity and permeability. Additionally, its ketone group can participate in various biochemical reactions, potentially influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Octatriaconta-16,23-dien-2-one
- Nonatriaconta-17,24-dien-3-one
Comparison
Nonatriaconta-10,17,24-trien-3-one is unique due to its specific double bond positions and the presence of a ketone group at the 3rd position. This structural uniqueness imparts distinct chemical and physical properties compared to other long-chain alkenones .
Properties
CAS No. |
132139-56-1 |
---|---|
Molecular Formula |
C39H72O |
Molecular Weight |
557.0 g/mol |
IUPAC Name |
nonatriaconta-10,17,24-trien-3-one |
InChI |
InChI=1S/C39H72O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39(40)4-2/h17-18,24-25,31-32H,3-16,19-23,26-30,33-38H2,1-2H3 |
InChI Key |
VTPBFORJATVTJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC=CCCCCCC=CCCCCCC=CCCCCCCC(=O)CC |
Origin of Product |
United States |
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